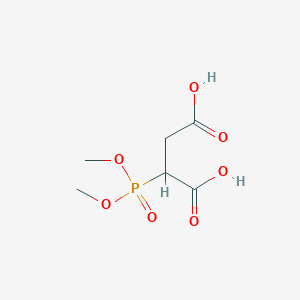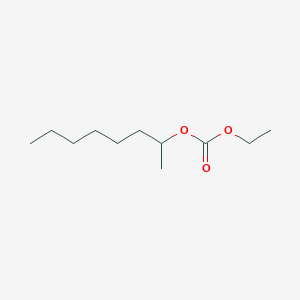
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is an organic compound with a complex structure that includes ester and thioester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate typically involves the reaction of ethyl 3-ethoxyacrylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate exerts its effects involves the interaction of its reactive functional groups with molecular targets. For example, the thioester group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-ethoxyacrylate: Similar in structure but lacks the thioester group.
Ethyl 2-ethoxycarbonothioylpropanoate: Contains a similar thioester group but differs in the position of the functional groups.
Uniqueness
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is unique due to the presence of both ester and thioester groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and various research fields.
Eigenschaften
| 90279-96-2 | |
Molekularformel |
C10H16O4S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
ethyl 3-ethoxy-2-ethoxycarbothioylprop-2-enoate |
InChI |
InChI=1S/C10H16O4S/c1-4-12-7-8(9(11)13-5-2)10(15)14-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
OLZYZCVXVOVTIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=O)OCC)C(=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)

